molecular formula C11H11N3 B11907191 5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline CAS No. 823795-40-0

5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline

Cat. No.: B11907191
CAS No.: 823795-40-0
M. Wt: 185.22 g/mol
InChI Key: KKYZVSXOESTFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is a tricyclic heterocyclic compound synthesized via the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones . The structure features a fused imidazoline-quinazoline system with a reactive 5-methylidene group, enabling diverse chemical transformations such as 1,3-dipolar cycloadditions, Michael additions, and electrophilic alkenylation . X-ray crystallography and NMR data confirm its enamine-like reactivity, where the Cβ carbon and N1 nitrogen serve as key sites for functionalization .

Properties

CAS No.

823795-40-0

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-methylidene-3,10-dihydro-2H-imidazo[2,1-b]quinazoline

InChI

InChI=1S/C11H11N3/c1-8-9-4-2-3-5-10(9)13-11-12-6-7-14(8)11/h2-5H,1,6-7H2,(H,12,13)

InChI Key

KKYZVSXOESTFCI-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC=CC=C2NC3=NCCN13

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : Equimolar amounts of 2-chloro-4,5-dihydroimidazole and 2-aminoacetophenone derivatives.

  • Solvent : Dichloromethane or toluene.

  • Temperature : Ambient (20–25°C) or reflux, depending on the substituents.

  • Key Intermediate : A cyclic hemiaminal (E ) forms initially, which dehydrates to yield the enamine moiety. Subsequent intramolecular cyclization produces the tricyclic 5-methylene-imidazoquinazoline core.

Example :
Reaction of 2-chloro-4,5-dihydroimidazole (1 ) with 2-amino-4-methylacetophenone in dichloromethane at room temperature for 24 hours yielded 5-methylene-6-methyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline (2a) in 78% yield.

Stoichiometric Variations

Adjusting the molar ratio of reactants can lead to divergent products. For instance, using a 1:0.5 ratio of 1 to 2-aminoacetophenone resulted in a mixture of 2a and 1-(4,5-dihydroimidazol-2-yl)-5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline (3) , separable via fractional crystallization.

Advanced Cycloaddition and Spirocyclic Derivatives

The enamine moiety in 5-methylene-imidazoquinazolines participates in 1,3-dipolar cycloadditions, broadening structural diversity.

Nitrone Cycloaddition

  • Reactants : N-(Benzylidene)aniline N-oxides (5–9 ).

  • Conditions : Reflux in THF for 6–12 hours.

  • Products : Spiroisoxazolidines (10–14 ) with >85% regioselectivity.

Mechanistic Insight :
The reaction proceeds via a concerted [3+2] mechanism, with the enamine’s Cβ acting as the dipolarophile. DFT calculations confirm orbital-controlled reactivity, where the HOMO of the enamine aligns with the LUMO of the nitrone.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • ¹H-NMR : Key signals include δ 3.40 ppm (CH₂N of dihydroimidazole) and δ 6.80–7.50 ppm (aromatic protons).

  • ¹³C-NMR : Distinct peaks for the methylidene carbon (δ 115–120 ppm) and sp²-hybridized nitrogens.

  • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 3300–3500 cm⁻¹ (NH).

X-ray Crystallography

Single-crystal X-ray analysis of 3 and 18 confirmed the planar geometry of the tricyclic core and the exocyclic methylidene group’s conjugation with the aromatic system.

Comparative Yield Data

MethodReactantsConditionsYield (%)Reference
Enamine cyclization2-Chloro-4,5-dihydroimidazole + 2-aminoacetophenoneCH₂Cl₂, 25°C70–85
HalogenationPOCl₃, 100°C1.5 hours65–75
Nitrone cycloadditionCompound 2 + N-oxide 5 THF, reflux80–90

Challenges and Optimization

  • Regioselectivity : Competing N1 vs. Cβ reactivity in electrophilic substitutions necessitates careful control of steric and electronic factors.

  • Purification : Fractional crystallization or column chromatography is required to isolate products from byproducts (e.g., dimeric species).

  • Scale-up : Pilot-scale reactions (>100 g) report diminished yields (50–60%) due to intermediate instability .

Chemical Reactions Analysis

Types of Reactions

5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Dimethyl Acetylene-Dicarboxylate (DMAD): Used for cycloaddition reactions.

    Acetyl Chloride, Benzoyl Chloride, Mesyl Chloride: Used for acylation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline involves its interaction with α-adrenergic and imidazoline receptors . These interactions can lead to vasodilation and a subsequent decrease in blood pressure. The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and leading to the observed pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Modifications Biological Activity Key References
5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline 5-Methylidene group on imidazoline-quinazoline core α-Adrenergic/imidazoline receptor modulation; potential antihypertensive activity
1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline (Compound B) Lacks 5-methylidene group Antihypertensive activity (animal models)
6-Methoxymethyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2-one 2-Oxo and 6-methoxymethyl substituents Blood platelet antiaggregative and hypotensive effects
Pyrido/Imidazolyl Analogues of 1,2,3,5-Tetrahydro-2-oxoimidazo[2,1-b]quinazoline Oxo group at position 2; pyridine/imidazole substituents Cyclic AMP phosphodiesterase (PDE) inhibition
Tetrahydroimidazo[1,2-a]pyrimidine Derivatives Pyrimidine instead of quinazoline core Anticancer activity (MCF-7 cell line)

Receptor Binding and Selectivity

  • Imidazoline Receptor Affinity: The 5-methylidene derivative 6a (Ki = 5.2 nM for I2 receptors) shows 28-fold higher affinity than its non-methylidene counterpart 3 (Ki = 149 nM for α2-adrenergic receptors) .
  • α-Adrenergic Activity : Compound B (lacking methylidene) exhibits antihypertensive effects via α-adrenergic pathways, but with lower specificity compared to methylidene-containing derivatives .

Therapeutic Potential

  • Cardiovascular Applications : The title compound’s dual α-adrenergic/imidazoline activity suggests utility in hypertension, contrasting with alkoxymethyl derivatives (e.g., 6-methoxymethyl ) that target platelet aggregation .

Biological Activity

5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is a heterocyclic compound that has attracted significant attention due to its potential biological activities. This compound belongs to the imidazoquinazoline family, which is known for diverse pharmacological properties including antihypertensive and vasocontractile activities. The compound's unique structure allows for various chemical modifications and interactions with biological targets, making it a valuable candidate for further research and development.

PropertyValue
CAS No. 823795-40-0
Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
IUPAC Name 5-methylidene-3,10-dihydro-2H-imidazo[2,1-b]quinazoline
InChI Key KKYZVSXOESTFCI-UHFFFAOYSA-N

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 2-chloro-4,5-dihydroimidazole with corresponding 2-aminoacetophenones in dichloromethane at ambient temperature. This reaction pathway leads to the formation of various derivatives which can undergo further reactions such as:

  • 1,3-Dipolar Cycloaddition: This reaction forms spiro-isoxazolidines.
  • Alkylation and Acylation: Utilizing reagents like acetyl chloride and benzoyl chloride.

The biological activity of this compound primarily revolves around its interaction with α-adrenergic and imidazoline receptors. These interactions are crucial for regulating blood pressure and may offer therapeutic benefits in hypertensive conditions. Experimental studies have demonstrated that this compound can lower blood pressure in animal models.

Pharmacological Effects

Research indicates that derivatives of this compound exhibit various pharmacological effects:

  • Antihypertensive Activity: The compound has shown potential in lowering blood pressure through its action on adrenergic receptors.
  • Vasocontractile Activity: Certain derivatives have demonstrated vasocontractile effects in isolated aortic rings from rabbits.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Blood Pressure Regulation:
    • A study conducted on animal models revealed that specific derivatives of this compound significantly reduced systolic blood pressure when administered in controlled doses.
  • Receptor Interaction Analysis:
    • Research focusing on receptor binding affinities indicated that these compounds effectively engage with α-adrenergic receptors, which are pivotal in cardiovascular regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundMechanism of ActionUnique Attributes
Clonidineα-Adrenergic agonistWell-established antihypertensive agent
MoxonidineImidazoline receptor agonistSelective for imidazoline receptors
2,3-Dihydroimidazo[1,2-a]benzimidazoleBlood pressure-lowering effectsDifferent structural framework

Q & A

Q. What are the common synthetic routes for preparing 5-methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline derivatives?

The synthesis typically involves reacting 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones under reflux conditions. This yields intermediates with an enamine moiety, which can undergo further functionalization via 1,3-dipolar cycloadditions with nitrones or alkylation/acylation reactions . Purification often employs column chromatography, and structural validation uses elemental analysis, IR, 1H^1H-NMR, and 13C^{13}C-NMR spectroscopy. For example, X-ray crystallography confirmed the spirocyclic structure of derivatives like 10–14 .

Q. How is the molecular structure of these compounds characterized?

Structural elucidation combines X-ray crystallography for absolute configuration determination and multinuclear NMR spectroscopy to resolve regiochemical ambiguities. For instance, 1H^1H-NMR chemical shifts between δ 6.5–7.5 ppm confirm aromatic protons, while 13C^{13}C-NMR signals near δ 160–170 ppm indicate carbonyl groups. IR spectroscopy identifies key functional groups (e.g., C=O stretches at ~1700 cm1 ^{-1}) .

Q. What preliminary biological activities have been reported for this scaffold?

Early studies highlight binding affinities to α2_2-adrenergic (Ki_i = 149 nM) and I2_2-imidazoline receptors (Ki_i = 5.2 nM), suggesting potential in cardiovascular and CNS disorders. In vivo antihypertensive activity was observed in rat models, likely mediated by receptor modulation .

Advanced Research Questions

Q. How can structural modifications optimize phosphodiesterase (PDE) inhibition?

Targeting the type IV PDE isoform , researchers hybridized the core scaffold with pyridine/imidazole motifs. However, analogues lacking the N-cyclohexyl-N-methylbutyramidyl-4-oxy side chain (as in lixazinone) showed reduced potency, underscoring the importance of lipophilic side chains for accessing secondary binding pockets. Molecular docking studies suggest these side chains mimic cAMP’s adenine moiety, enhancing affinity .

Q. What methodologies enable the synthesis of spirocyclic derivatives?

1,3-Dipolar cycloadditions between enamine-containing intermediates (e.g., compound 2 ) and nitrones generate spiro-isoxazolidines (e.g., 10–14 ). These reactions proceed with moderate diastereoselectivity, influenced by nitrone electronics. Stereochemical outcomes are validated via NOESY NMR and X-ray diffraction .

Q. How do receptor binding affinities vary with substituent modifications?

Substituents at the C5-methylene position critically impact selectivity. For example, 6a (5-methylidene derivative) showed 30-fold higher affinity for I2_2-imidazoline over α2_2-adrenergic receptors. Radioligand displacement assays using 3H^3H-idazoxan (I2_2) and 3H^3H-clonidine (α2_2) are standard for quantifying Ki_i values .

Q. What kinetic patterns define enzyme inhibition by these compounds?

Competitive inhibition is observed for PDE III/IV inhibitors like R 80122 , which bind to the catalytic site. In contrast, non-competitive inhibition may occur in derivatives lacking the adenine-mimicking side chain. Lineweaver-Burk plots and IC50_{50} comparisons against cAMP/cGMP substrates are used to delineate mechanisms .

Q. How do stereochemical factors influence reactivity in cycloaddition reactions?

Regioselectivity in 1,3-dipolar cycloadditions is governed by frontier molecular orbital (FMO) interactions. For nitrones with electron-withdrawing groups, the exo transition state is favored, leading to specific diastereomers. Computational studies (e.g., DFT) can predict transition-state geometries .

Q. What novel synthetic routes improve access to imidazoquinazolinediones?

A consecutive aza-Wittig/heterocumulene-mediated annulation using iminophosphoranes and isocyanates efficiently constructs the imidazo[2,1-b]quinazoline-2,5-dione core. This method avoids harsh conditions and offers yields >70% for derivatives with aryl/alkyl substituents .

Critical Analysis of Contradictions

  • notes that pyrido/imidazole hybrids failed to match the potency of lixazinone, contradicting initial hypotheses about cAMP mimicry. This suggests that lipophilic side chains, not just polar groups, are critical for PDE IV inhibition .
  • and highlight divergent biological outcomes based on substituent positioning, emphasizing the need for structure-activity relationship (SAR) studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.